molecular formula C12H15F3N2O3 B5396316 5-methoxy-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}pyridin-4-ol

5-methoxy-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}pyridin-4-ol

Cat. No. B5396316
M. Wt: 292.25 g/mol
InChI Key: HRIZMLGTGVUULJ-UHFFFAOYSA-N
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Description

5-methoxy-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}pyridin-4-ol, also known as MTRP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MTRP is a pyridine derivative that has been synthesized for its potential use as a tool compound in biochemical and physiological studies.

Mechanism of Action

5-methoxy-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}pyridin-4-ol's mechanism of action involves binding to the α4β2 subtype of nAChR. This binding results in a conformational change in the receptor, which leads to inhibition of its function. 5-methoxy-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}pyridin-4-ol has been shown to be a competitive inhibitor, meaning it competes with acetylcholine for binding to the receptor.
Biochemical and Physiological Effects:
5-methoxy-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}pyridin-4-ol has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 5-methoxy-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}pyridin-4-ol inhibits nicotinic acetylcholine receptor-mediated neurotransmitter release in a concentration-dependent manner. In vivo studies have shown that 5-methoxy-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}pyridin-4-ol can reduce nicotine self-administration in rats and decrease the rewarding effects of nicotine. 5-methoxy-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}pyridin-4-ol has also been shown to have analgesic effects in animal models of pain.

Advantages and Limitations for Lab Experiments

One advantage of using 5-methoxy-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}pyridin-4-ol in lab experiments is its high selectivity for the α4β2 subtype of nAChR. This selectivity allows researchers to study the function of this subtype without affecting other subtypes of nAChR. However, one limitation of using 5-methoxy-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}pyridin-4-ol is its relatively low potency compared to other nAChR inhibitors. This can make it difficult to achieve complete inhibition of the receptor in some experiments.

Future Directions

There are several potential future directions for research involving 5-methoxy-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}pyridin-4-ol. One direction is to further investigate its potential as a tool compound for studying the function of nAChR. This could involve studying its effects on other subtypes of nAChR or exploring its potential as a therapeutic agent for nicotine addiction or pain. Another direction is to optimize the synthesis method to increase the yield and potency of 5-methoxy-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}pyridin-4-ol. This could involve modifying the reaction conditions or exploring alternative synthetic routes. Overall, 5-methoxy-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}pyridin-4-ol has the potential to be a valuable tool compound for studying the function of nAChR and could lead to new insights into the role of this receptor in various physiological processes.

Synthesis Methods

The synthesis of 5-methoxy-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}pyridin-4-ol involves a series of chemical reactions. The starting material is 5-methoxy-2-pyridinol, which is reacted with trifluoromethylmorpholine in the presence of a base to form the intermediate compound. This intermediate is then reacted with formaldehyde to produce 5-methoxy-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}pyridin-4-ol. The overall yield of 5-methoxy-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}pyridin-4-ol is approximately 30%.

Scientific Research Applications

5-methoxy-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}pyridin-4-ol has potential applications in a variety of scientific research areas. One potential use is as a tool compound for studying the function of the nicotinic acetylcholine receptor (nAChR). 5-methoxy-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}pyridin-4-ol has been shown to selectively inhibit the α4β2 subtype of nAChR, which is involved in a variety of physiological processes such as pain sensation, addiction, and cognitive function. By selectively inhibiting this subtype, researchers can better understand the role of nAChR in these processes.

properties

IUPAC Name

5-methoxy-2-[[2-(trifluoromethyl)morpholin-4-yl]methyl]-1H-pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O3/c1-19-10-5-16-8(4-9(10)18)6-17-2-3-20-11(7-17)12(13,14)15/h4-5,11H,2-3,6-7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRIZMLGTGVUULJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CNC(=CC1=O)CN2CCOC(C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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